Mitiglinide Impurity E Mitiglinide Impurity E
Brand Name: Vulcanchem
CAS No.:
VCID: VC18551316
InChI: InChI=1S/C20H27NO4/c22-13-18-17-9-5-4-8-15(17)12-21(18)19(23)11-16(20(24)25)10-14-6-2-1-3-7-14/h1-3,6-7,15-18,22H,4-5,8-13H2,(H,24,25)/t15-,16+,17-,18?/m1/s1
SMILES:
Molecular Formula: C20H27NO4
Molecular Weight: 345.4 g/mol

Mitiglinide Impurity E

CAS No.:

Cat. No.: VC18551316

Molecular Formula: C20H27NO4

Molecular Weight: 345.4 g/mol

* For research use only. Not for human or veterinary use.

Mitiglinide Impurity E -

Specification

Molecular Formula C20H27NO4
Molecular Weight 345.4 g/mol
IUPAC Name (2S)-4-[(3aS,7aR)-1-(hydroxymethyl)-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl]-2-benzyl-4-oxobutanoic acid
Standard InChI InChI=1S/C20H27NO4/c22-13-18-17-9-5-4-8-15(17)12-21(18)19(23)11-16(20(24)25)10-14-6-2-1-3-7-14/h1-3,6-7,15-18,22H,4-5,8-13H2,(H,24,25)/t15-,16+,17-,18?/m1/s1
Standard InChI Key VYBYMYBHJZOSNQ-SOABOVLPSA-N
Isomeric SMILES C1CC[C@@H]2[C@H](C1)CN(C2CO)C(=O)C[C@H](CC3=CC=CC=C3)C(=O)O
Canonical SMILES C1CCC2C(C1)CN(C2CO)C(=O)CC(CC3=CC=CC=C3)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Mitiglinide Impurity E, systematically named (2S)-4-[(3aS,7aR)-1-(hydroxymethyl)-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl]-2-benzyl-4-oxobutanoic acid, exhibits stereochemical complexity critical to its identification. Its structure features a benzylsuccinic acid backbone fused with a hydroxylated octahydroisoindole moiety, distinguishing it from mitiglinide’s active form. The (S)-configuration at the C2 position and the (3aS,7aR) stereochemistry in the isoindole ring are pivotal, as deviations in these chiral centers may alter physicochemical properties or generate undesired by-products .

Molecular and Stereochemical Properties

The compound’s isomeric SMILES string, C1CC[C@@H]2[C@H](C1)CN(C2CO)C(=O)C[C@H](CC3=CC=CC=C3)C(=O)O\text{C1CC[C@@H]2[C@H](C1)CN(C2CO)C(=O)C[C@H](CC3=CC=CC=C3)C(=O)O}, underscores its three-dimensional arrangement, which influences solubility and reactivity. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm that the hydroxylmethyl group at the isoindole nitrogen and the benzyl side chain create steric hindrance, reducing its interaction with pancreatic β-cell ATP-sensitive potassium channels compared to mitiglinide .

Table 1: Key Molecular Descriptors of Mitiglinide Impurity E

PropertyValue
Molecular FormulaC20H27NO4\text{C}_{20}\text{H}_{27}\text{NO}_4
Molecular Weight345.4 g/mol
IUPAC Name(2S)-4-[(3aS,7aR)-1-(hydroxymethyl)-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl]-2-benzyl-4-oxobutanoic acid
Stereochemical Centers3 (C2, C3a, C7a)
LogP (Predicted)2.1 ± 0.3

Synthesis and Formation Pathways

Mitiglinide Impurity E originates during the condensation of (S)-2-benzylsuccinic anhydride with cis-octahydroisoindole, a step central to mitiglinide synthesis . Side reactions, including incomplete ring closure or hydroxylation at the isoindole nitrogen, lead to its formation. Process variables such as temperature fluctuations (>30°C), solvent polarity (toluene vs. dichloromethane), and residual catalysts (e.g., sodium hydroxide) exacerbate impurity generation .

Synthetic Route and By-Product Analysis

The synthesis of mitiglinide calcium dihydrate begins with the resolution of racemic 2-benzylsuccinic acid using chiral amines, followed by anhydride formation and subsequent coupling with cis-octahydroisoindole . Mitiglinide Impurity E emerges primarily during the anhydride coupling step, where competing nucleophilic attacks at alternative carbonyl positions yield regioisomeric by-products . For instance, 0.2–0.3% of (R)-mitiglinide regioisomer forms when (R)-2-benzylsuccinic acid contaminates the anhydride precursor, underscoring the need for enantiomeric purity in starting materials .

Table 2: Key Reaction Conditions and Associated Impurities

StepConditionsMajor Impurities
Anhydride FormationAcetic anhydride, 25°CUnreacted benzylsuccinic acid
Coupling ReactionToluene, 80°CMitiglinide Impurity E, Regioisomers
Calcium Salt FormationNaOH, CaCl₂, H₂OInorganic residues

Analytical Characterization and Detection

High-performance liquid chromatography (HPLC) paired with mass spectrometry (MS) remains the gold standard for quantifying Mitiglinide Impurity E at levels as low as 0.05%. Reverse-phase HPLC methods using C18 columns and acetonitrile-phosphate buffer mobile phases achieve baseline separation of the impurity from mitiglinide, with retention times varying by 1.2–1.5 minutes . Tandem MS (MS/MS) fragments the impurity at m/z 345 → 201 (benzylsuccinate ion) and 144 (hydroxylated isoindole), enabling structural confirmation.

Method Validation Parameters

  • Linearity: R2>0.999R^2 > 0.999 over 0.05–0.5% concentration range

  • Accuracy: 98.5–101.2% recovery via spike-and-recovery experiments

  • Precision: Relative standard deviation (RSD) < 2.0% for intra-day assays

Impurity TypeThresholdRationale
Known (e.g., Impurity E)≤0.15%Preclinical safety margins
Unknown≤0.10%Avoid unforeseen toxicity
Total Impurities≤0.5%Cumulative risk mitigation

Comparative Analysis with Related Compounds

Mitiglinide Impurity E shares structural motifs with other meglitinide impurities but diverges in stereochemistry and functional groups. For example, Repaglinide Impurity B lacks the hydroxylmethyl group, while Glimepiride Impurity C features a sulfonylurea moiety absent in Mitiglinide Impurity E. These differences necessitate tailored analytical methods for accurate quantification.

Implications for Pharmaceutical Quality Control

Controlling Mitiglinide Impurity E requires optimizing synthesis conditions (e.g., maintaining reaction temperatures below 30°C, using high-purity solvents) and implementing in-process checks via real-time HPLC monitoring . Advanced purification techniques, such as preparative chromatography or recrystallization from ethanol-water mixtures, reduce impurity levels to ≤0.1%, ensuring compliance with ICH standards .

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